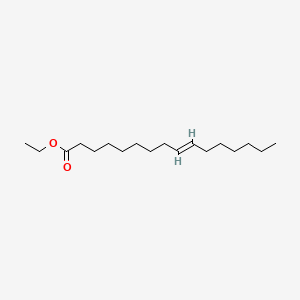

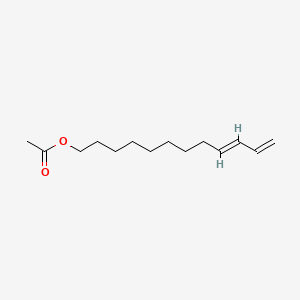

Ethyl 9-hexadecenoate

説明

Ethyl 9-hexadecenoate, also known as 9-Hexadecenoic acid ethyl ester, is an organic compound with the molecular formula C18H34O2. It is a fatty acid ester derived from hexadecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 9-hexadecenoate can be synthesized through the esterification of 9-hexadecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated esters.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides and hydroxylated esters.

Reduction: Saturated esters such as ethyl hexadecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 9-hexadecenoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on inflammation and metabolic disorders.

Industry: It is used in the production of fragrances, flavors, and as a component in cosmetic formulations.

作用機序

The mechanism of action of ethyl 9-hexadecenoate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with cell membrane receptors and signaling molecules, affecting various cellular processes.

類似化合物との比較

Ethyl palmitoleate: Another fatty acid ester with similar structural features but differing in the position of the double bond.

Ethyl oleate: A related ester with a longer carbon chain and a double bond at a different position.

Ethyl stearate: A saturated ester with no double bonds, making it more stable but less reactive.

Uniqueness: Ethyl 9-hexadecenoate is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.

特性

IUPAC Name |

ethyl (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-22-4 | |

| Record name | NSC-122038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl 9-hexadecenoate and where is it found?

A1: this compound is a fatty acid ethyl ester. It's a naturally occurring compound found in various sources, including the gall of French Landaise geese [], sweet radix puerariae flour paste [], and the seed oil of Zanthoxylum alatum Roxb []. It's also a significant component in certain fermented foods like Kedong sufu, a Chinese fermented soybean product, where it contributes to the savory flavor profile [].

Q2: How does the production of this compound differ in aerobic vs. anaerobic fermentation?

A2: Research suggests that the production of this compound is influenced by the fermentation process. In wine fermentations, this compound was found to be produced more abundantly under anaerobic conditions compared to aerobic conditions [].

Q3: What role does this compound play in food products?

A3: this compound contributes to the flavor profile of various food and beverage products. In sweet radix puerariae flour paste, it's identified as one of the main esters contributing to the overall aroma []. Similarly, it plays a role in the development of desirable flavors during the ripening of Kedong sufu [].

Q4: Does pasteurization affect the levels of this compound in fruit juices?

A4: Yes, pasteurization can impact the concentration of this compound in fruit juices. A study on jackfruit juice from different cultivars found that this compound was newly detected after pasteurization in certain cultivars []. This suggests that the heat treatment involved in pasteurization can lead to the formation of this compound.

Q5: What is the potential of this compound as a source of bioactive compounds?

A5: While more research is needed, this compound is found alongside other compounds with known biological activities. For example, in the endophytic fungi Shiraia sp. Slf14, it's found with compounds exhibiting antibacterial properties []. Further investigation into its potential synergistic effects could be of interest.

Q6: Are there analytical techniques to identify and quantify this compound?

A6: Yes, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound in various matrices. It's frequently used in conjunction with headspace solid-phase microextraction (HS-SPME) to analyze volatile compounds in food and beverage samples [, , ].

Q7: Has this compound been identified in other organisms aside from plants and fungi?

A7: Yes, research indicates the presence of this compound in the extract of the microalga Spirulina platensis, which is known for its antioxidant properties. GC-MS analysis revealed this compound as one of the compounds present in the extract [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)